molecular formula C9H8Cl2 B6233471 2,4-dichloro-1-(prop-1-en-2-yl)benzene CAS No. 104517-04-6

2,4-dichloro-1-(prop-1-en-2-yl)benzene

Cat. No.: B6233471
CAS No.: 104517-04-6
M. Wt: 187.06 g/mol
InChI Key: AHDKLICOZGCVTI-UHFFFAOYSA-N
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Description

2,4-dichloro-1-(prop-1-en-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and a prop-1-en-2-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-1-(prop-1-en-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-(prop-1-en-2-yl)benzene, where chlorine atoms are introduced at the 2 and 4 positions of the benzene ring. This reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-1-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.

    Reduction: Reduction reactions can lead to the formation of 2,4-dichloro-1-(prop-1-en-2-yl)cyclohexane.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dichlorobenzoic acid.

    Reduction: Formation of 2,4-dichloro-1-(prop-1-en-2-yl)cyclohexane.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-1-(prop-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2,4-dichloro-1-(prop-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, which may exert biological effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dichloro-2-(prop-1-en-2-yl)benzene
  • 2,4-dichloro-1-isopropoxybenzene
  • 1-isopropyl-4-(prop-1-en-2-yl)benzene

Uniqueness

2,4-dichloro-1-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

104517-04-6

Molecular Formula

C9H8Cl2

Molecular Weight

187.06 g/mol

IUPAC Name

2,4-dichloro-1-prop-1-en-2-ylbenzene

InChI

InChI=1S/C9H8Cl2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-5H,1H2,2H3

InChI Key

AHDKLICOZGCVTI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=C(C=C1)Cl)Cl

Purity

95

Origin of Product

United States

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